molecular formula C10H7Cl2N3O B2708187 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline CAS No. 78490-61-6

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline

Cat. No.: B2708187
CAS No.: 78490-61-6
M. Wt: 256.09
InChI Key: CKDZTPGNNTWOIU-UHFFFAOYSA-N
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Description

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline is a chemical compound with the molecular formula C10H7Cl2N3O and a molecular weight of 256.09 g/mol It is characterized by the presence of a chlorinated aniline group and a chloropyridazinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 6-chloropyridazine in the presence of a suitable base and solvent. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline is unique due to the presence of both the chlorinated aniline and chloropyridazine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(6-chloropyridazin-3-yl)oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZTPGNNTWOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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